CYP450 Liability Profile: Absence of Data vs. 6-(Methylsulfonyl)benzothiazol-2-amine Baseline
The closest structurally characterized analog, 6-(methylsulfonyl)benzothiazol-2-amine (CAS 17557-67-4, CHEMBL432942), has been profiled against CYP2C9, CYP2D6, and CYP3A4, yielding IC50 values >25 µM for all three isoforms, indicating a low CYP inhibition risk [1]. No equivalent CYP inhibition data exist for the target compound N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide. The addition of the 3-phenylpropanamide side chain could alter lipophilicity (calculated LogP increases from ~0.8 for the amine to 2.87 for the target compound ) and steric occupancy, which may significantly shift CYP binding—but this hypothesis remains experimentally untested.
| Evidence Dimension | CYP450 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 6-(Methylsulfonyl)benzothiazol-2-amine: CYP2C9 IC50 >25,000 nM; CYP2D6 IC50 >25,000 nM; CYP3A4 IC50 >25,000 nM [1] |
| Quantified Difference | Cannot be calculated—target compound data absent |
| Conditions | Human recombinant CYP isoforms expressed in baculovirus-infected insect cells; fluorogenic substrates; 30 min preincubation |
Why This Matters
For procurement in drug discovery, uncharacterized CYP liability is a binary decision point; without data, the compound cannot be prioritized over analogs with known clean CYP profiles.
- [1] BindingDB Entry for BDBM50335097 (CHEMBL432942), 6-(methylsulfonyl)benzo[d]thiazol-2-amine. University of Modena and Reggio Emilia / ChEMBL. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50335097 View Source
